![molecular formula C11H11N3O4 B12891082 6-tert-Butyl-3-nitro-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione CAS No. 168901-31-3](/img/structure/B12891082.png)
6-tert-Butyl-3-nitro-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(tert-Butyl)-3-nitro-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione is a heterocyclic compound that belongs to the pyrrolopyridine family This compound is characterized by the presence of a tert-butyl group, a nitro group, and a pyrrolo[3,4-b]pyridine core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(tert-Butyl)-3-nitro-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the pyrrolo[3,4-b]pyridine core: This can be achieved through cyclization reactions involving suitable precursors such as 2-aminopyridine and α,β-unsaturated carbonyl compounds.
Introduction of the tert-butyl group: This step often involves alkylation reactions using tert-butyl halides under basic conditions.
Nitration: The nitro group can be introduced via nitration reactions using nitric acid or other nitrating agents under controlled conditions to avoid over-nitration.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scalability.
化学反应分析
Types of Reactions
6-(tert-Butyl)-3-nitro-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Common nucleophiles for substitution reactions include alkoxides and amines.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted pyrrolo[3,4-b]pyridine derivatives.
科学研究应用
6-(tert-Butyl)-3-nitro-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.
作用机制
The mechanism of action of 6-(tert-Butyl)-3-nitro-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The pyrrolo[3,4-b]pyridine core can interact with enzymes and receptors, modulating their activity and influencing cellular pathways.
相似化合物的比较
Similar Compounds
Pyrazolo[3,4-b]pyridine derivatives: These compounds share a similar core structure but differ in the substitution pattern.
Imidazo[4,5-b]pyridine derivatives: These compounds have an imidazole ring fused to the pyridine core, offering different biological activities.
Uniqueness
6-(tert-Butyl)-3-nitro-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione is unique due to the presence of the tert-butyl and nitro groups, which confer distinct chemical reactivity and biological properties. Its structural features make it a versatile compound for various applications in scientific research.
属性
CAS 编号 |
168901-31-3 |
|---|---|
分子式 |
C11H11N3O4 |
分子量 |
249.22 g/mol |
IUPAC 名称 |
6-tert-butyl-3-nitropyrrolo[3,4-b]pyridine-5,7-dione |
InChI |
InChI=1S/C11H11N3O4/c1-11(2,3)13-9(15)7-4-6(14(17)18)5-12-8(7)10(13)16/h4-5H,1-3H3 |
InChI 键 |
DXFRWXPPPJNSCM-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)N1C(=O)C2=C(C1=O)N=CC(=C2)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


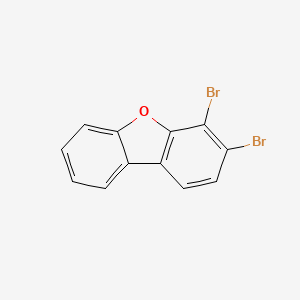
![(2-Ethoxybenzo[d]oxazol-4-yl)methanamine](/img/structure/B12891005.png)
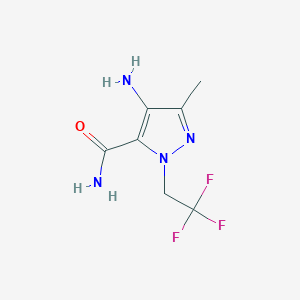


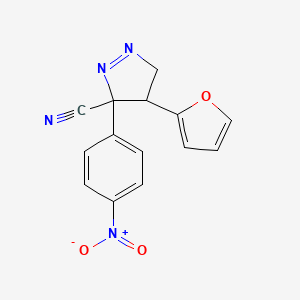
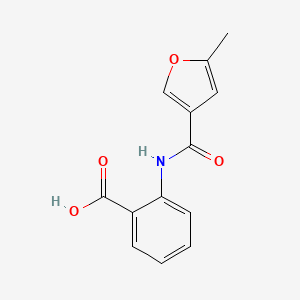
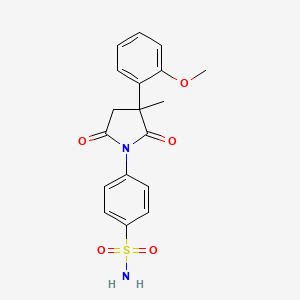
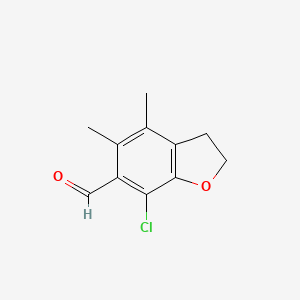
![1-[4-(3-Methylphenyl)-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B12891061.png)

![2,6-Dimethoxy-N-[5-(2-methylpentan-2-yl)-1,2-oxazol-3-yl]benzamide](/img/structure/B12891094.png)

![2-(Aminomethyl)benzo[d]oxazole-6-acrylic acid](/img/structure/B12891112.png)
